molecular formula C9H6Br2F3NO2 B6357145 2,6-Dibromo-4-(trifluoromethoxy)acetanilide CAS No. 1628456-92-7

2,6-Dibromo-4-(trifluoromethoxy)acetanilide

Cat. No. B6357145
CAS RN: 1628456-92-7
M. Wt: 376.95 g/mol
InChI Key: ZFAMSUZNBPFBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(trifluoromethoxy)acetanilide (DBTA) is a powerful and versatile organic molecule with a wide range of applications in both scientific research and industrial production. DBTA has a unique chemical structure that makes it highly reactive and useful in various chemical reactions. It is a brominated anilide that is used as a reagent in a variety of organic synthesis reactions, and it has been studied as a potential drug candidate for various medical applications.

Scientific Research Applications

2,6-Dibromo-4-(trifluoromethoxy)acetanilide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of fluorescent dyes and other fluorescent molecules. In addition, it is used as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, 2,6-Dibromo-4-(trifluoromethoxy)acetanilide has been studied as a potential drug candidate for various medical applications, such as the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It has been shown to bind to the estrogen receptor and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
2,6-Dibromo-4-(trifluoromethoxy)acetanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to bind to certain receptors in the body. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to induce apoptosis in certain cancer cells.

Advantages and Limitations for Lab Experiments

2,6-Dibromo-4-(trifluoromethoxy)acetanilide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly reactive, making it suitable for a variety of organic synthesis reactions. Another advantage is that it is relatively inexpensive and easy to obtain. However, 2,6-Dibromo-4-(trifluoromethoxy)acetanilide is also highly toxic and should be handled with care. In addition, it can be difficult to optimize the reaction conditions in order to achieve the desired yields.

Future Directions

There are a number of potential future directions for the use of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide in scientific research. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer. Another direction is to investigate its use as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, further research could be done to explore the mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide and to identify other potential applications for this molecule.

Synthesis Methods

2,6-Dibromo-4-(trifluoromethoxy)acetanilide can be synthesized by a two-step reaction of bromination and trifluoromethylation. The bromination step involves the reaction of 2,6-dichloro-4-nitroaniline (DCNA) with sodium bromide and sulfuric acid to form 2,6-dibromo-4-nitroaniline (DBNA). The trifluoromethylation step involves the reaction of DBNA with trifluoromethanesulfonic anhydride (TFMSA) to form 2,6-Dibromo-4-(trifluoromethoxy)acetanilide. Both steps require careful optimization of the reaction conditions in order to achieve the desired yields.

properties

IUPAC Name

N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAMSUZNBPFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-(trifluoromethoxy)acetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.